molecular formula C13H20N2O4 B2963232 Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate CAS No. 1312815-06-7

Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B2963232
CAS No.: 1312815-06-7
M. Wt: 268.313
InChI Key: VVCRPJXQMHUCTG-UHFFFAOYSA-N
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Description

Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a fused bicyclic system with two nitrogen atoms (2,7-diazaspiro) and two ketone groups (8,10-dioxo). The tert-butyl carbamate (Boc) group at position 2 enhances its stability and solubility, making it a valuable intermediate in medicinal chemistry, particularly for protease inhibition and peptide mimetics .

Properties

IUPAC Name

tert-butyl 6,8-dioxo-2,9-diazaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)7-14-10(17)6-9(13)16/h4-8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCRPJXQMHUCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNC(=O)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8,10-dioxo-2,7-diazaspiro[45]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels. The choice of solvents and catalysts can significantly impact the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The dioxo functionality in the compound can be further oxidized to introduce additional oxygen-containing groups.

  • Reduction: The compound can be reduced to remove oxygen atoms or to convert double bonds to single bonds.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Products may include carboxylic acids or ketones.

  • Reduction: Reduced products may include alcohols or amines.

  • Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate is a spiro compound with the molecular formula C13H20N2O4 and a molecular weight of 268.31 g/mol . Spiro compounds feature a unique bicyclic structure where two rings connect through a single atom. This compound, characterized by its tert-butyl group and dioxo functionality, is a valuable intermediate in organic synthesis and various industrial applications.

Scientific Research Applications

This compound is a versatile intermediate applicable in chemistry, biology, medicine, and industry.

Chemistry

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

Biology

  • Enzyme Inhibitors and Receptor Ligands: This compound is useful in biological research, especially for studying enzyme inhibitors and receptor ligands. Its structural features allow for designing molecules that interact with specific biological targets, which can help in creating new therapeutic agents.

Medicine

  • Drug Development: this compound can be employed as a building block in synthesizing drug candidates. Its capacity to undergo various chemical transformations makes it a valuable precursor in designing new drugs with improved efficacy and safety profiles.

Industry

  • Production of Polymers and Resins: The compound is used in the chemical industry to produce polymers, resins, and other materials. Its reactivity and stability make it suitable for various industrial processes.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: The dioxo functionality can be further oxidized to introduce additional oxygen-containing groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Resulting products may include carboxylic acids or ketones.
  • Reduction: The compound can be reduced to remove oxygen atoms or convert double bonds to single bonds. Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used. Reduced products may include alcohols or amines.
  • Substitution: It can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. Nucleophiles like amines or alcohols, along with appropriate solvents and temperatures, are used in substitution reactions. Substitution reactions can yield various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate exerts its effects depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparison of Diazaspirodecane Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Notes
Tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate 1523617-85-7 C₁₄H₂₃N₂O₃ 267.34 Single oxo group (8-position) Intermediate in kinase inhibitors
Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 336191-17-4 C₁₃H₂₄N₂O₂ 240.34 No oxo groups Used in peptide coupling
Tert-butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate 1221818-66-1 C₁₃H₂₂F₂N₂O₂ 276.32 Difluoro substitution Enhances metabolic stability
Target compound : 8,10-dioxo variant N/A C₁₃H₂₀N₂O₅ 284.31 (estimated) Two oxo groups (8,10-positions) Potential protease inhibitor

Key Observations :

  • The 8,10-dioxo variant introduces additional polarity and hydrogen-bonding capacity compared to non-oxo analogs like CAS 336191-17-4, likely affecting solubility and target binding .
  • Fluorinated derivatives (e.g., CAS 1221818-66-1) prioritize metabolic stability, whereas oxo groups may influence reactivity in nucleophilic environments .

Table 2: Property Comparison

Property 8,10-Dioxo Variant (Estimated) CAS 336191-17-4 CAS 1221818-66-1
LogP ~1.2 (higher polarity) 1.8 2.1
TPSA (Ų) 85 46 42
Solubility (mg/mL) ~10 (aqueous) 25 (DMSO) 15 (DMSO)
Bioavailability Moderate High High

Notes:

  • Fluorinated derivatives (e.g., CAS 1221818-66-1) exhibit higher LogP values, favoring membrane penetration .

Biological Activity

Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate (CAS: 1312815-06-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H20N2O4
  • Molecular Weight : 268.32 g/mol
  • IUPAC Name : this compound
  • Purity : Typically reported as 97% .

The compound features a spirocyclic structure, which is known to influence its biological properties significantly. The presence of the diaza moiety (two nitrogen atoms in the ring) may contribute to its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structural characteristics exhibit antimicrobial properties. For instance, studies on related diazaspiro compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial activity .

Inhibition of Enzymatic Activity

Inhibitory effects on specific enzymes have been observed in related compounds. For example, some diazaspiro derivatives have been documented to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence . This suggests that this compound might also interact with similar pathways.

Case Studies and Research Findings

  • Synthesis and Screening for Bioactivity :
    • A study focused on synthesizing various diazaspiro compounds and evaluating their bioactivity found that modifications in the substituents significantly affected their inhibitory potential against bacterial enzymes . this compound was among the compounds synthesized and screened.
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of related compounds revealed that the presence of certain functional groups could enhance biological activity. The compound's tert-butyl group may improve lipophilicity, facilitating better membrane penetration and bioavailability .
  • Potential Pharmacological Applications :
    • The unique structure of this compound positions it as a candidate for drug development targeting infectious diseases due to its potential enzyme inhibition properties .

Summary Table of Biological Activities

Activity Type Description References
AntimicrobialPotential effectiveness against bacterial strains
Enzyme InhibitionPossible inhibition of T3SS and other enzymes
Structure-Activity InsightsInfluence of substituents on biological activity
Pharmacological PotentialCandidates for drug development targeting infections

Q & A

Basic: What are the recommended handling and storage protocols to ensure safety and stability of this compound?

Answer:

  • Handling Precautions :
    • Avoid skin/eye contact and inhalation of dust or aerosols. Use fume hoods or local exhaust ventilation to minimize exposure .
    • Wear nitrile gloves (inspected for integrity), safety goggles, and lab coats. Contaminated gloves must be disposed of according to hazardous waste protocols .
  • Storage :
    • Store in tightly sealed containers under refrigeration (2–8°C) to prevent degradation. Ensure containers are kept upright in a dry, well-ventilated area .
    • Avoid incompatible materials (e.g., strong oxidizers), though specific incompatibilities are not fully documented .
  • Fire/Spill Response :
    • Use water spray, alcohol-resistant foam, or CO₂ for fires. Decomposition products include carbon monoxide and nitrogen oxides, requiring self-contained breathing apparatus (SCBA) for responders .
    • For spills, evacuate the area, collect material using non-sparking tools, and dispose via licensed waste management services .

Basic: What synthetic methodologies are documented for related diazaspiro compounds, and how can they inform synthesis of this compound?

Answer:

  • Key Reactions :
    • Alkylation of spirocyclic intermediates using potassium carbonate in acetonitrile under reflux (6 hours) is a common step for introducing substituents (e.g., fluorophenoxy groups) .
    • Boc-protection strategies are frequently employed to stabilize reactive amine groups during multi-step syntheses .
  • Optimization Tips :
    • Monitor reaction progress via TLC or LC-MS, especially for intermediates prone to oxidation (e.g., keto groups).
    • Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Basic: What stability data are available for this compound under varying conditions?

Answer:

  • Thermal Stability :
    • Stable at room temperature when stored in inert atmospheres. Decomposes at elevated temperatures (>150°C), releasing CO, NOₓ, and hydrogen bromide .
  • Light/Humidity Sensitivity :
    • No explicit data, but related spiro compounds show sensitivity to prolonged UV exposure. Store in amber glass vials with desiccants (e.g., silica gel) .
  • Solution Stability :
    • Prepare fresh solutions in anhydrous DMSO or acetonitrile to avoid hydrolysis of the tert-butyl carboxylate group .

Advanced: How should researchers resolve contradictions in hazard classifications across safety data sheets (SDS)?

Answer:

  • Case Study :
    • SDS from Aaron Chemicals (2021) classifies the compound as acutely toxic (oral, dermal) and a respiratory irritant , while Combi-Blocks (2023) reports "no known hazards" .
  • Methodology :
    • Cross-Referencing : Compare SDS from multiple suppliers and prioritize data from peer-reviewed studies.
    • Experimental Validation :
  • Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity in rodents).
  • Perform in vitro irritancy tests (e.g., EpiDerm™ for skin corrosion) .
    3. Risk Assessment : Apply the precautionary principle—assume higher hazard potential until contradictory data are resolved .

Advanced: How to design a toxicity profiling study given limited ecotoxicological and chronic exposure data?

Answer:

  • Tiered Approach :
    • In Silico Screening : Use QSAR models (e.g., EPA TEST) to predict acute toxicity, bioaccumulation, and mutagenicity .
    • In Vitro Assays :
  • Assess cytotoxicity (MTT assay) in human hepatocyte (HepG2) and renal (HEK293) cell lines.
  • Evaluate genotoxicity via Ames test or Comet assay .
    3. In Vivo Studies :
  • Acute oral toxicity (OECD 425) in rats, focusing on organ-specific effects (e.g., liver/kidney histopathology).
  • Environmental fate analysis: Aerobic biodegradation (OECD 301B) and aquatic toxicity (Daphnia magna EC₅₀) .

Advanced: What analytical techniques are recommended for structural elucidation and purity assessment?

Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to confirm spirocyclic geometry and tert-butyl group presence (δ ~1.4 ppm for Boc protons) .
    • HRMS : Exact mass analysis (e.g., ESI-HRMS) to verify molecular formula (C₁₃H₂₀N₂O₄ for related derivatives) .
  • Purity Assessment :
    • HPLC : Use C18 columns with UV detection (λ = 210–254 nm). Optimize mobile phase (e.g., 0.1% TFA in water/acetonitrile) .
    • XRD : Single-crystal X-ray diffraction for absolute configuration determination, if crystallizable .

Advanced: How to analyze thermal decomposition pathways and implications for reaction scalability?

Answer:

  • Techniques :
    • TGA/DSC : Quantify decomposition onset temperature and enthalpy changes. Correlate with evolved gas analysis (EGA) to identify gaseous byproducts .
  • Pathway Inference :
    • Decomposition at >150°C likely involves cleavage of the diazaspiro ring, releasing CO and NOₓ. Secondary reactions may form hydrogen bromide from residual solvents .
  • Scalability Considerations :
    • Avoid high-temperature steps in large-scale reactions. Use inert atmospheres (N₂/Ar) and pressure-controlled reactors to mitigate exothermic events .

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